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For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Ethylindolin-2-one, also known as 3-ethyloxindole, is a derivative of the versatile

heterocyclic scaffold, indolin-2-one (oxindole). The oxindole core is a prominent structural motif

in numerous natural products and synthetic compounds exhibiting a wide array of biological

activities. This has rendered the oxindole scaffold a "privileged structure" in medicinal

chemistry and drug discovery.[1][2] Derivatives of oxindole have shown significant potential as

anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] This technical guide

provides a detailed overview of the chemical properties, synthesis, and potential biological

relevance of 3-Ethylindolin-2-one, with a focus on its role in drug development.

Chemical and Physical Properties
Detailed experimental data for 3-Ethylindolin-2-one is not readily available in public

databases. However, based on the properties of the parent compound, oxindole, and related

substituted analogs, the following properties can be anticipated.

Table 1: Physicochemical Properties of 3-Ethylindolin-2-one and Related Compounds
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Property
3-Ethylindolin-2-
one

Oxindole (Parent
Compound)

4-Ethylindolin-2-
one

IUPAC Name
3-ethyl-1,3-dihydro-

2H-indol-2-one

1,3-dihydro-2H-indol-

2-one

4-ethyl-1,3-

dihydroindol-2-one[4]

Synonyms 3-Ethyloxindole 2-Indolinone 4-Ethyl-2-oxindole

CAS Number 15379-45-0[5] 59-48-3[6] 954117-24-9[4]

Molecular Formula C₁₀H₁₁NO[5] C₈H₇NO C₁₀H₁₁NO[4]

Molecular Weight 161.20 g/mol [4] 133.15 g/mol 161.20 g/mol [4]

Melting Point Not available 125-128 °C Not available

Boiling Point Not available Not available Not available

Solubility
Expected to have low

water solubility.
Insoluble in water.[7] Not available

pKa Not available Not available Not available

LogP (Computed) Not available 1.19 1.4[4]

Spectroscopic Data
Specific spectroscopic data for 3-Ethylindolin-2-one is not publicly available. The following are

expected characteristic signals based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), a

multiplet for the proton at the C3 position, and signals corresponding to the four aromatic

protons on the benzene ring. The N-H proton would likely appear as a broad singlet.

¹³C NMR: Approximately 10 distinct signals would be expected, corresponding to the 10

carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) in the

downfield region, aromatic carbons, and the aliphatic carbons of the ethyl group and the C3

carbon.
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Infrared (IR) Spectroscopy: The IR spectrum of the isomeric compound 1-Ethyloxindole shows

characteristic absorptions that can be used as a reference. Key expected peaks for 3-
Ethylindolin-2-one would include:

N-H stretch: A sharp to broad band around 3200-3400 cm⁻¹.

C=O stretch (amide): A strong, sharp band around 1700-1720 cm⁻¹.

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to

show a molecular ion peak (M⁺) at m/z = 161, corresponding to the molecular weight of the

compound. Fragmentation patterns would likely involve the loss of the ethyl group and other

characteristic cleavages of the indolinone ring.

Synthesis
A specific, detailed experimental protocol for the synthesis of 3-Ethylindolin-2-one is not

readily found in the surveyed literature. However, a general and plausible synthetic route can

be inferred from established methods for the synthesis of 3-substituted oxindoles. One

common approach is the alkylation of the enolate of oxindole.

Experimental Protocol: General Synthesis of 3-Alkyloxindoles

This protocol is a generalized procedure and would require optimization for the specific

synthesis of 3-Ethylindolin-2-one.

Materials:

Oxindole

A suitable base (e.g., sodium hydride, lithium diisopropylamide)

An ethylating agent (e.g., ethyl iodide, ethyl bromide)

Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)
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Reagents for workup and purification (e.g., saturated ammonium chloride solution, ethyl

acetate, hexane, silica gel)

Procedure:

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve oxindole in the anhydrous solvent. Cool the solution to a low

temperature (e.g., -78 °C or 0 °C, depending on the base). Slowly add the base to the

solution to deprotonate the C3 position, forming the enolate.

Alkylation: To the solution of the enolate, add the ethylating agent dropwise while maintaining

the low temperature.

Reaction Monitoring: Allow the reaction to stir at the low temperature and then gradually

warm to room temperature. Monitor the progress of the reaction by thin-layer

chromatography (TLC).

Workup: Once the reaction is complete, quench the reaction by the slow addition of a

saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic

solvent such as ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can then be purified by

column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of

hexane and ethyl acetate).

Diagram 1: General Synthetic Workflow for 3-Ethylindolin-2-one
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Caption: General workflow for the synthesis of 3-Ethylindolin-2-one.

Reactivity and Biological Significance
The reactivity of the indolinone core is well-documented. The C3 position is nucleophilic after

deprotonation, allowing for the introduction of various substituents. The amide N-H is also

acidic and can be functionalized.

The broader class of oxindole derivatives has attracted significant interest in drug discovery

due to their diverse biological activities. While specific studies on 3-Ethylindolin-2-one are

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b169619?utm_src=pdf-body-img
https://www.benchchem.com/product/b169619?utm_src=pdf-body
https://www.benchchem.com/product/b169619?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


limited, the oxindole scaffold is known to be a key pharmacophore in compounds targeting

various signaling pathways.

Potential Biological Activities:

Anti-cancer: Many 3-substituted oxindoles have demonstrated potent anti-proliferative

activity against a range of cancer cell lines.[1][2]

Anti-inflammatory: Certain oxindole derivatives have been shown to possess anti-

inflammatory properties.

Kinase Inhibition: The oxindole moiety is a core component of several kinase inhibitors,

which are crucial in cancer therapy.

Diagram 2: Potential Role of Oxindole Derivatives in Cellular Signaling
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Caption: Potential mechanism of action for oxindole derivatives.

Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Ethylindolin-2-one is not readily available. However,

based on the SDS for the parent compound, oxindole, the following precautions should be
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taken:

General Handling: Handle in accordance with good industrial hygiene and safety practices.

Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated

area.[6]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.[6]

First Aid:

Skin Contact: Wash off immediately with soap and plenty of water.

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15

minutes.

Inhalation: Move to fresh air.

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical

attention if symptoms occur.[8]

Stability and Reactivity: Stable under normal conditions. Incompatible with strong oxidizing

agents.[7]

Conclusion
3-Ethylindolin-2-one is a simple derivative of the medicinally important oxindole scaffold.

While specific experimental data on its physicochemical properties and biological activity are

sparse in the public domain, its structural similarity to a vast number of biologically active

compounds suggests its potential as a building block in drug discovery and medicinal chemistry

research. Further investigation into the synthesis and biological evaluation of this compound is

warranted to fully elucidate its potential. Researchers working with this compound should

exercise caution and follow the general safety guidelines for related oxindole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/publication/228810431_3-Substituted-3-hydroxy-2-oxindole_an_Emerging_New_Scaffold_for_Drug_Discovery_with_Potential_Anti-Cancer_and_other_Biological_Activities
https://www.researchgate.net/publication/352879686_Oxindole_and_its_derivatives_A_review_on_recent_progress_in_biological_activities
https://digital.car.chula.ac.th/cgi/viewcontent.cgi?article=2567&context=tjps
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethyl-1_3-dihydro-2H-indol-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethyl-1_3-dihydro-2H-indol-2-one
https://www.chemsynthesis.com/base/chemical-structure-7082.html
http://cdn.chemservice.com/product/msdsnew/External/English/NG-17397%20English%20SDS%20US.pdf
https://msds.nipissingu.ca/Inventory/Home/DownloadFile/760
https://www.fishersci.com/store/msds?partNumber=AAA13474&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b169619#3-ethylindolin-2-one-chemical-properties
https://www.benchchem.com/product/b169619#3-ethylindolin-2-one-chemical-properties
https://www.benchchem.com/product/b169619#3-ethylindolin-2-one-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b169619?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

